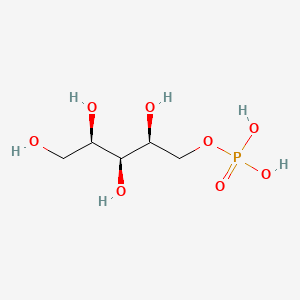

L-Xylitol 5-phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce sont des monosaccharides comprenant un groupe phosphate lié à l'unité glucidique . Le L-xylitol 5-phosphate est un dérivé du xylitol, un alcool de sucre à cinq carbones naturellement présent et largement utilisé comme substitut du sucre en raison de sa faible valeur calorique et de ses divers avantages pour la santé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le L-xylitol 5-phosphate peut être synthétisé par phosphorylation du xylitol. Le processus implique l'utilisation d'agents phosphorylants tels que l'acide phosphorique ou le chlorure de phosphoryle dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et est réalisée à une température et à un pH spécifiques afin d'assurer une conversion efficace du xylitol en this compound .

Méthodes de production industrielle

La production industrielle de this compound implique l'utilisation de procédés de fermentation microbienne. Des souches de micro-organismes modifiées, telles que Candida tropicalis, sont utilisées pour convertir le xylose, un composant majeur de la biomasse lignocellulosique, en xylitol, qui est ensuite phosphorylé pour produire du this compound . Cette méthode est écologique et rentable, ce qui la rend adaptée à la production à grande échelle.

Analyse Des Réactions Chimiques

Oxidation Reactions

L-Xylitol 5-phosphate undergoes oxidation to form xylulose 5-phosphate , a key intermediate in the pentose phosphate pathway. This reaction is catalyzed by NAD+-dependent dehydrogenases and occurs under aerobic conditions .

Key Data:

-

Product: Xylulose 5-phosphate (C₅H₁₁O₇P).

-

Role: Links xylitol metabolism to nucleotide biosynthesis and redox balance .

Reduction Reactions

Reductive pathways regenerate xylitol from this compound via phosphatase activity. This reaction is observed in Streptococcus mutans and Lactobacillus casei under anaerobic conditions .

Mechanism:

-

Dephosphorylation: Xylitol 5-phosphate → Xylitol + inorganic phosphate (Pi).

-

Efflux: Xylitol is expelled from cells via ATP-dependent transporters .

Key Findings:

Substitution Reactions

The phosphate group in this compound participates in nucleophilic substitutions, forming derivatives like xylitol 1-phosphate or xylitol 2-phosphate under acidic or enzymatic conditions.

Conditions:

Hydrolysis

Hydrolysis by sugar phosphatases yields xylitol and Pi. This reaction is critical in microbial detoxification pathways .

Enzymatic Analysis:

| Enzyme Source | Substrate Specificity | Activity (μmol/min/mg) |

|---|---|---|

| S. mutans phosphatase | Xylitol 5-phosphate | 0.45 ± 0.12 |

| L. casei extract | Xylitol 5-phosphate | 0.78 ± 0.15 |

Comparative Reaction Pathways

This compound’s reactivity differs from structurally similar compounds:

Regulatory and Inhibitory Effects

Applications De Recherche Scientifique

Inhibition of Streptococcus mutans

L-Xylitol 5-phosphate plays a critical role in inhibiting the growth of Streptococcus mutans, a primary bacterium associated with dental caries. Research indicates that this compound accumulates intracellularly in S. mutans, leading to reduced acid production and bacterial growth. The mechanism involves the dephosphorylation of this compound to xylitol, which is then expelled from the bacterial cell. This process is energy-dependent and regulated by the presence of xylitol in the environment .

Case Study: Xylitol's Effect on Oral Health

A study demonstrated that a group consuming xylitol exhibited an 85% reduction in dental caries compared to those consuming sucrose. The accumulation of this compound was linked to this significant reduction, highlighting its potential as an anti-cariogenic agent .

Caries Prevention

This compound is utilized in various dental products, including chewing gums and toothpaste. Its non-fermentable nature makes it less likely to contribute to tooth decay compared to traditional sugars. Clinical trials have shown that products containing xylitol can lead to a substantial decrease in dental plaque and mutans streptococci levels .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| 1476 studies | Xylitol use | 79.3% positive effect on oral health | |

| Xylitol group vs. sucrose group | Daily xylitol intake | 85% reduction in dental caries |

Impact on Metabolic Parameters

Research suggests that this compound may influence metabolic pathways, particularly concerning obesity and metabolic syndrome. Studies conducted on animal models indicate that xylitol consumption can prevent diet-induced obesity and improve metabolic parameters such as blood glucose levels and fat accumulation .

Case Study: Obesity Prevention

In a controlled study involving rats, those administered xylitol showed a significant reduction in visceral fat accumulation compared to control groups. This suggests that this compound may have therapeutic potential in managing obesity-related conditions .

Microbial Production

This compound is also relevant in biotechnology, particularly in the bioproduction of xylitol from renewable resources. Engineered microorganisms are being developed to enhance the production efficiency of xylitol through metabolic engineering techniques, which include the introduction of genes responsible for key enzymatic processes involved in its synthesis .

| Microorganism | Enhancement Technique | Xylitol Yield |

|---|---|---|

| Saccharomyces cerevisiae | Gene overexpression | 3.7 g/L after 96 hours |

| Candida sp., Pichia sp., Debaryomyces sp. | Genetic modification | Enhanced production rates |

Mécanisme D'action

L-xylitol 5-phosphate exerts its effects through its involvement in the pentose phosphate pathway. It is phosphorylated to xylulose 5-phosphate, which is then metabolized to produce NADPH and ribose-5-phosphate . NADPH is essential for various biosynthetic reactions and maintaining cellular redox balance, while ribose-5-phosphate is a precursor for nucleotide synthesis . The molecular targets and pathways involved include enzymes such as xylulokinase and transketolase .

Comparaison Avec Des Composés Similaires

Le L-xylitol 5-phosphate est unique par rapport à d'autres composés similaires en raison de son rôle spécifique dans la voie des pentoses phosphates et de ses applications thérapeutiques potentielles. Les composés similaires comprennent :

Xylulose 5-phosphate : Un intermédiaire de la voie des pentoses phosphates, similaire au this compound mais avec des rôles métaboliques différents.

Ribulose 5-phosphate : Un autre intermédiaire de la voie des pentoses phosphates, impliqué dans la synthèse du ribose-5-phosphate.

Arabitol 5-phosphate : Un phosphate d'alcool de sucre similaire avec des fonctions métaboliques différentes.

Le this compound se démarque par ses propriétés uniques et ses applications dans divers domaines, ce qui en fait un composé précieux pour la recherche scientifique et les processus industriels.

Propriétés

Numéro CAS |

64913-51-5 |

|---|---|

Formule moléculaire |

C5H13O8P |

Poids moléculaire |

232.13 g/mol |

Nom IUPAC |

[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |

InChI |

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+/m1/s1 |

Clé InChI |

VJDOAZKNBQCAGE-WISUUJSJSA-N |

SMILES |

C(C(C(C(COP(=O)(O)O)O)O)O)O |

SMILES isomérique |

C([C@H]([C@@H]([C@H](COP(=O)(O)O)O)O)O)O |

SMILES canonique |

C(C(C(C(COP(=O)(O)O)O)O)O)O |

Key on ui other cas no. |

64913-51-5 |

Synonymes |

xylitol 5-P xylitol 5-phosphate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.